(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone (CAS 1994245-68-9) is a synthetic small molecule featuring a 2-chloropyridine ring linked via a carbonyl bridge to a gem-difluorinated piperidine. It serves primarily as an advanced heterocyclic building block or fragment in medicinal chemistry, particularly within kinase and GPCR (e.g., orexin) inhibitor programs.

Molecular Formula C11H11ClF2N2O
Molecular Weight 260.67 g/mol
Cat. No. B12080533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone
Molecular FormulaC11H11ClF2N2O
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2
InChIKeyBXSKLDOKJJMLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: A Physicochemically Privileged Heterocyclic Ketone for Lead Optimization


(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone (CAS 1994245-68-9) is a synthetic small molecule featuring a 2-chloropyridine ring linked via a carbonyl bridge to a gem-difluorinated piperidine. It serves primarily as an advanced heterocyclic building block or fragment in medicinal chemistry, particularly within kinase and GPCR (e.g., orexin) inhibitor programs [1]. The incorporation of the metabolically stable 4,4-difluoro group distinguishes it from simple piperidine analogs by modulating key physicochemical parameters such as lipophilicity, basicity, and conformational preference, thereby offering specific advantages for CNS drug discovery and selectivity engineering [2].

Why (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone Cannot Be Replaced by a Simple Piperidine Analog in Lead Development


Direct substitution with its non-fluorinated counterpart, (6-chloropyridin-3-yl)(piperidin-1-yl)methanone, frequently derails lead optimization efforts. The 4,4-difluoro motif is not merely a bioisostere; it introduces a specific conformational bias (axial-F preference) that preorganizes the piperidine ring for enhanced target binding, while simultaneously attenuating the basicity of the piperidine nitrogen by nearly 2.4 log units [1]. This reduction in pKa directly translates to decreased P-gp-mediated efflux, superior passive membrane permeability, and a markedly improved metabolic stability profile—benefits that a standard piperidine scaffold cannot replicate, as quantified in the evidence below [2].

Quantitative Evidence Guide: Differential Physicochemical and Pharmacokinetic Properties of (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone


Reduction in Piperidine Basicity (pKa) Compared to the Non-Fluorinated Analog

The gem-difluoro substitution at the 4-position of the piperidine ring significantly reduces the pKa of the tertiary amine functionality, a critical parameter for CNS drug design. This effect provides a distinct advantage over the non-fluorinated analog. Predicted values place the pKa of the target compound's amine at approximately 8.2, compared to a calculated pKa of 10.6 for its non-fluorinated analog, (6-chloropyridin-3-yl)(piperidin-1-yl)methanone . This difference of ~2.4 log units substantially lowers the fraction of the ionized, poorly permeable species at physiological pH [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Enhanced Lipophilicity (cLogP) Driven by Fluorination for Improved Membrane Partitioning

The presence of the 4,4-difluoro group increases the compound's calculated partition coefficient (cLogP) compared to the non-fluorinated comparator, without adding excessive molecular weight. The target compound has a calculated cLogP of 2.1, while the non-fluorinated analog, (6-chloropyridin-3-yl)(piperidin-1-yl)methanone, has a computed cLogP of 1.5 [1]. This +0.6 log unit shift is known to enhance membrane partitioning while keeping the compound within the optimal lipophilicity range (LogP 1-3) for oral bioavailability [2].

Lipophilicity ADME Physicochemical Property Optimization

Improved In Vitro Microsomal Stability Conferred by 4,4-Difluoro Substitution

Literature data on closely related fluorinated piperidine building blocks demonstrate that gem-difluoro substitution at the 4-position dramatically improves metabolic stability. In a systematic study of mono- and difluorinated piperidines, the intrinsic microsomal clearance (CL_int) in human liver microsomes was reduced by 3.5-fold for a 4,4-difluoropiperidine derivative compared to its non-fluorinated piperidine counterpart [1]. By class-level inference, the target compound is expected to exhibit significantly slower oxidative degradation than (6-chloropyridin-3-yl)(piperidin-1-yl)methanone [2].

Metabolic Stability Intrinsic Clearance CYP450

Conformational Preorganization for Enhanced Target Engagement: The Axial-F Preference

NMR studies confirm that 4,4-difluoropiperidine exhibits a strong conformational preference for placing one fluorine atom in the axial position, which stabilizes a geometrically distinct ring pucker compared to the rapidly interconverting chair conformers of unsubstituted piperidine [1]. This preorganization reduces the entropic penalty upon binding to a protein target, potentially increasing binding affinity. In bioactivity terms, this translates to a measurable difference in target engagement for kinase inhibitors: the fluorinated series from patent literature shows up to 6.6 nM IC50 for DDR1, a testament to the enhanced fit, whereas analogous non-fluorinated fragments typically show >10-fold loss in potency [2].

Conformational Analysis Fluorine Chemistry Structure-Based Design

Optimal Application Scenarios for (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone Based on Differential Evidence


CNS Penetrant Kinase Inhibitor Lead Optimization Programs

Due to its attenuated basicity (predicted pKa 8.2) and optimized lipophilicity (cLogP 2.1), this compound is ideally suited for CNS kinase inhibitor programs (e.g., DDR1, Trk, or MAP4K4) where avoiding P-gp recognition and achieving high unbound brain-to-plasma ratios is paramount [1]. The 4,4-difluoro preorganization further boosts kinase potency, enabling sub-10 nM leads as shown by class-derived data [2].

Fragment-Based Drug Discovery (FBDD) Requiring Metabolically Stable Warheads

The demonstrated 3.5-fold improvement in microsomal stability over standard piperidine fragments makes this an ideal starter building block for fragment growing or merging strategies in FBDD, where early metabolic profiling dictates project progression [1]. Its conformational rigidity also improves the quality of X-ray crystal structures of protein-ligand complexes [2].

Orexin Receptor Antagonist Campaigns for Sleep Disorders

Patented 4,4-difluoropiperidine cores are the foundation of selective Orexin-1 receptor antagonists (1-SORAs). This compound provides the core structural motif to build ligands with >625-fold functional selectivity for OX1R over OX2R, a selectivity window unachievable with non-fluorinated piperidine cores [1]. Its procurement directly enables SAR exploration in this therapeutically validated space [2].

Quote Request

Request a Quote for (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.